molecular formula C94H128N22O31S2 B1440892 Gastrin I Rat CAS No. 81123-06-0

Gastrin I Rat

Cat. No. B1440892
CAS RN: 81123-06-0
M. Wt: 2126.3 g/mol
InChI Key: FUTWNIPXZKAJHO-FKZYTOAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gastrin I, also known as Rat Gastrin-17, is a peptide hormone that can potently stimulate gastric acid secretion . It is primarily found in G cells of the gastric antrum and duodenum .


Synthesis Analysis

Gastrin I is primarily released in response to vagal and gastrin-releasing peptide (GRP) stimulation secondary to the ingestion of peptides, amino acids, gastric distention, and an elevated stomach pH . The antral gastrin synthesis was stimulated by fundectomy, which ablates gastric acid secretion and thereby increases the gastrin concentration in plasma 20-fold .


Molecular Structure Analysis

Gastrin I is structurally related to cholecystokinin (CCK), another peptide hormone .


Chemical Reactions Analysis

Gastrin I plays a significant role in various gastrointestinal (GI) malignancies. Pathological gastrin levels are intricately linked to hyperplasia of enterochromaffin-like cells leading to carcinoid development . Genome-wide microarray analysis of a rat pancreatic adenocarcinoma cell line revealed significant induction of pro-survival genes following sustained treatment with gastrin .


Physical And Chemical Properties Analysis

The molecular weight of Gastrin I is 2126.28 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Gastrin Response to Candidate Messengers

  • Study : Gastrin release in response to various agents was studied in intact conscious rats, using reverse microdialysis in the stomach antrum. Agents such as gastrin-releasing peptide (GRP), carbachol, serotonin, adrenaline, noradrenaline, somatostatin, and galanin were investigated for their effects on gastrin secretion (Ericsson, Håkanson, & Norlén, 2010).

Endocrine Changes in Hypertension

  • Study : Examined the impact of renovascular hypertension on gastrin-producing cells in rats. The study showed alterations in the number of gastrin- and synaptophysin-positive cells, indicating a link between hypertension and changes in gastric endocrine function (Kasacka, Piotrowska, & Lewandowska, 2014).

Gastrin's Role in Gastric Mucosa

  • Study : Investigated the effects of gastrin on gastric mucosa in rats. Gastrin was shown to promote the growth of gastric mucosa and impact cell proliferation and apoptosis markers, suggesting its potential role in gastric health and disease (Deng, 2013).

Gastrin-Releasing Peptide and Glucose Metabolism

  • Study : Explored the effect of central gastrin-releasing peptide (GRP) on glucose metabolism in rats. The study found that GRP increases plasma glucose levels, likely by stimulating pancreatic glucagon release and endogenous glucose production (Jha, Foppen, Challet, & Kalsbeek, 2015).

Gastrin and Ghrelin's Synergistic Action on Acid Secretion

Role in Chronic Atrophic Gastritis

  • Study : Morroniside was shown to have protective effects against chronic atrophic gastritis in rats, possibly involving anti-inflammatory and anti-apoptotic mechanisms. Gastrin was one of the key factors affected, indicating its role in gastric health (Zhang & Wang, 2019).

Gastrin-Releasing Peptide on Taste Responses

  • Study : Explored the effects of gastrin-releasing-peptide (1-27) (GRP) on taste responses to sucrose in rats. The study suggested that GRP could influence the oral reinforcing properties of sucrose, impacting satiety and appetite (Thaw & Quinn, 2003).

Gastrin in Bile Salt-Induced Secretion

  • Study : Investigated the mechanism of gastrin release provoked by the reflux of bile salts in rats. It was found that certain bile salts significantly increase serum levels of gastrin, suggesting a role for gastrin in digestive processes linkedThe scientific research applications of Gastrin I in rats cover a wide range of areas, from investigating the regulation of gastric functions to understanding the pathophysiology of various gastric conditions. Below are summaries of relevant studies:
  • Gastrin Response to Candidate Messengers in Intact Conscious Rats : This study explored how different compounds affect gastrin secretion in rats. Agents like gastrin-releasing peptide, carbachol, serotonin, and isoprenaline stimulated gastrin release, while somatostatin, galanin, and bradykinin suppressed it, suggesting neurocrine/paracrine control of G cells (Ericsson, Håkanson, & Norlén, 2010).

  • Alterations of Rat Stomach Endocrine Cells under Renovascular Hypertension : This study observed changes in the number and ultrastructure of gastrin-positive cells in the rat stomach under renovascular hypertension, showing the impact of hypertension on the neuroendocrine system and its role in gastric dysfunction (Kasacka, Piotrowska, & Lewandowska, 2014).

  • Effect of Hypergastrinemia Alone and in Combination with MNNG on Rat Gastric Mucosa : This study investigated gastrin's role in gastric mucosa, suggesting that gastrin may contribute to malignant changes in the stomach by promoting cell proliferation and inhibiting apoptosis (Deng, 2013).

  • Notoginsenoside R1 Attenuates Chronic Atrophic Gastritis in Rats : The study examined the effects of Notoginsenoside R1 on chronic atrophic gastritis in rats, showing its potential in increasing gastrin levels and providing protective effects against CAG (Luo et al., 2019).

  • Synergistic Action of Gastrin and Ghrelin on Gastric Acid Secretion in Rats : This research found that gastrin and ghrelin can work together to significantly increase gastric acid secretion, suggesting a complex interaction between these hormones (Fukumoto et al., 2008).

Safety And Hazards

When handling Gastrin I, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H128N22O31S2/c1-48(79(133)113-65(43-50-19-21-52(117)22-20-50)80(134)100-47-71(119)103-66(44-51-46-99-54-15-8-7-14-53(51)54)89(143)109-61(35-40-148-2)88(142)114-67(45-77(130)131)90(144)112-64(78(95)132)42-49-12-5-4-6-13-49)101-81(135)56(24-30-72(120)121)104-83(137)57(25-31-73(122)123)105-84(138)58(26-32-74(124)125)106-85(139)59(27-33-75(126)127)107-86(140)60(28-34-76(128)129)108-87(141)62(36-41-149-3)110-91(145)68-17-10-38-115(68)93(147)69-18-11-39-116(69)92(146)63(16-9-37-98-94(96)97)111-82(136)55-23-29-70(118)102-55/h4-8,12-15,19-22,46,48,55-69,99,117H,9-11,16-18,23-45,47H2,1-3H3,(H2,95,132)(H,100,134)(H,101,135)(H,102,118)(H,103,119)(H,104,137)(H,105,138)(H,106,139)(H,107,140)(H,108,141)(H,109,143)(H,110,145)(H,111,136)(H,112,144)(H,113,133)(H,114,142)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H4,96,97,98)/t48-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTWNIPXZKAJHO-FKZYTOAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H128N22O31S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2126.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gastrin I Rat

Citations

For This Compound
7
Citations
P Kolenc-Peitl, R Mansi, ML Tamma… - Journal of medicinal …, 2011 - ACS Publications
The development of metabolically stable radiolabeled gastrin analogues with suitable pharmacokinetics is a topic of recent research activity. These imaging vectors are of interest …
Number of citations: 55 pubs.acs.org
E Von Guggenberg, M Behe, TM Behr… - Bioconjugate …, 2004 - ACS Publications
Gastrin/CCK-2 receptors are overexpressed in a number of tumors such as medullary thyroid cancer (MTC) and small cell lung cancer (SCLC). Recently [d-Glu 1 ]-minigastrin (MG) has …
Number of citations: 111 pubs.acs.org
W Chen, T Hira, S Nakajima, H Tomozawa… - Bioscience …, 2012 - jstage.jst.go.jp
We have recently reported that oral gavage of a potato extract (Potein®) suppressed the food intake in rats. The satiating effect of the potato extract was compared in the present study to …
Number of citations: 36 www.jstage.jst.go.jp
J Henriksnäs, M Phillipson, J Petersson… - Acta physiologica …, 2005 - Wiley Online Library
Aim: In vivo models for studying gastrointestinal physiology and pathophysiology are well established in rats. Since a number of genetically modified mice are available there is a need …
Number of citations: 15 onlinelibrary.wiley.com
A Bennett - 2012 - books.google.com
This volume places more emphasis on endogenous mediators of gut motility than on drugs used to treat patients with deranged motility. In this respect it resembles most other books on …
Number of citations: 0 books.google.com
AC Araujo e Silva, F de Oliveira Lemos… - Journal of Pharmacy …, 2015 - academic.oup.com
Objectives The aim of this study was to extend our knowledge about the mechanism involved in the gastroprotective effect of P1G10, a proteolytic fraction rich in cysteine proteinases …
Number of citations: 7 academic.oup.com
V Mishra - 2014 - Banaras Hindu University
Number of citations: 0

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